

# Preclinical Toxicology of Ergonovine Maleate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Ergonovine maleate*

Cat. No.: *B135772*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical toxicology data for **ergonovine maleate**. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound. This document summarizes key findings from acute, subchronic, and other toxicity studies, and where available, provides insights into experimental methodologies.

## Executive Summary

**Ergonovine maleate**, an ergot alkaloid, is a potent uterotonic agent. Preclinical toxicology data are crucial for characterizing its safety profile. This guide consolidates available information on its acute and repeated-dose toxicity. While comprehensive data across all toxicological endpoints are not publicly available, this document synthesizes the existing findings to provide a foundational understanding of **ergonovine maleate's** preclinical toxicology.

## Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is often the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Data Presentation: Acute Toxicity

Species	Route of Administration	LD50	Reference
Mouse	Intravenous	8.26 mg/kg	<a href="#">[1]</a> <a href="#">[2]</a>

Further quantitative data for other species and routes of administration were not readily available in the public domain.

## Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure. A 4-week oral toxicity study in Sprague-Dawley rats provides the most detailed available data for **ergonovine maleate**.

### 4-Week Oral Toxicity Study in Rats

Experimental Protocol:

A subacute oral toxicity study was conducted in Sprague-Dawley rats.[\[3\]](#)

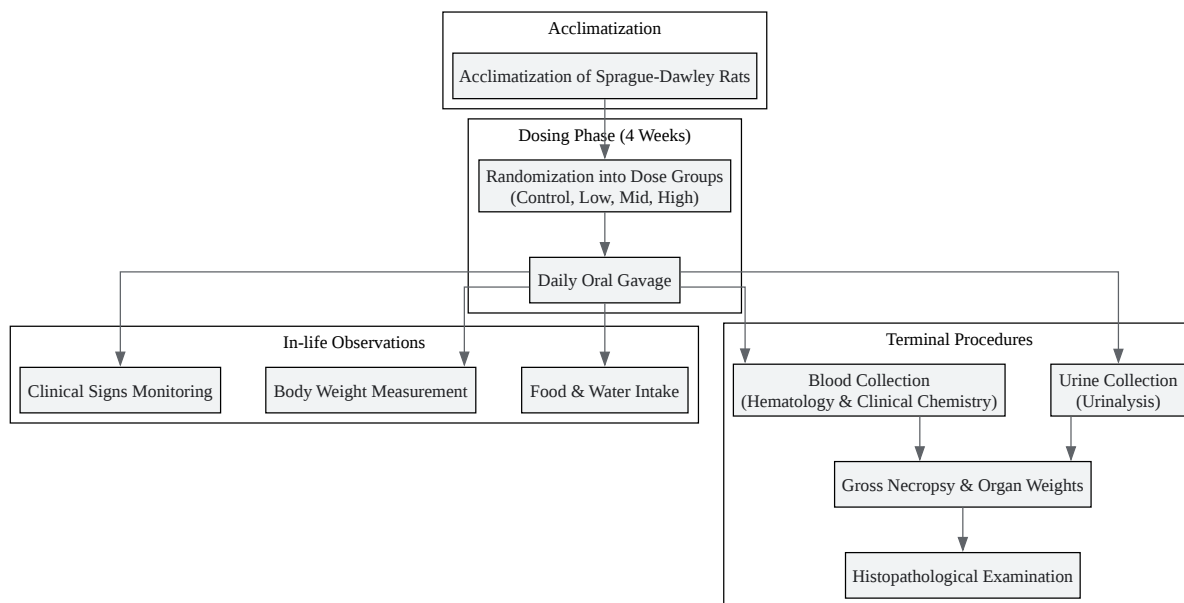
- Test System: Male and female Sprague-Dawley rats.
- Administration: The test substance was administered daily via oral gavage for 4 consecutive weeks.
- Dose Groups:
  - Control group (vehicle only)
  - Low-dose group
  - Mid-dose group
  - High-dose group
- Observations: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and organ weights were monitored. Histopathological examinations were also performed.

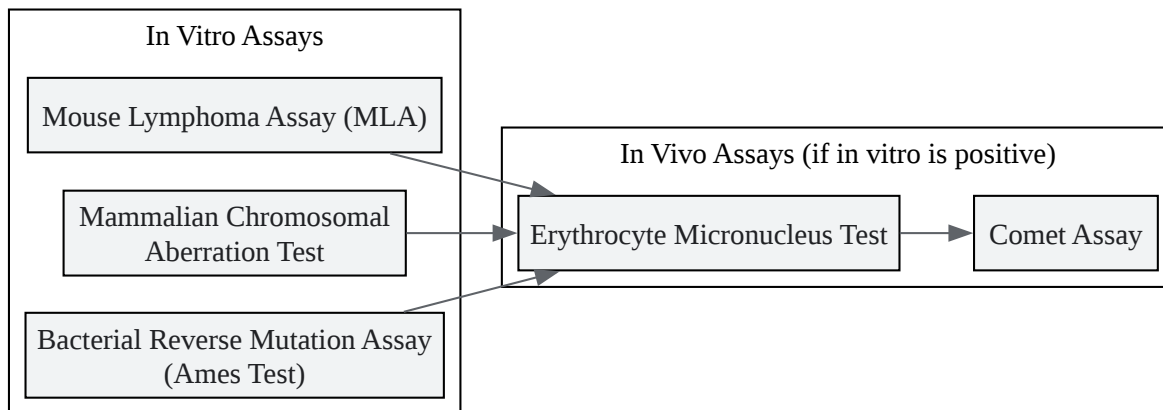
## Summary of Findings:

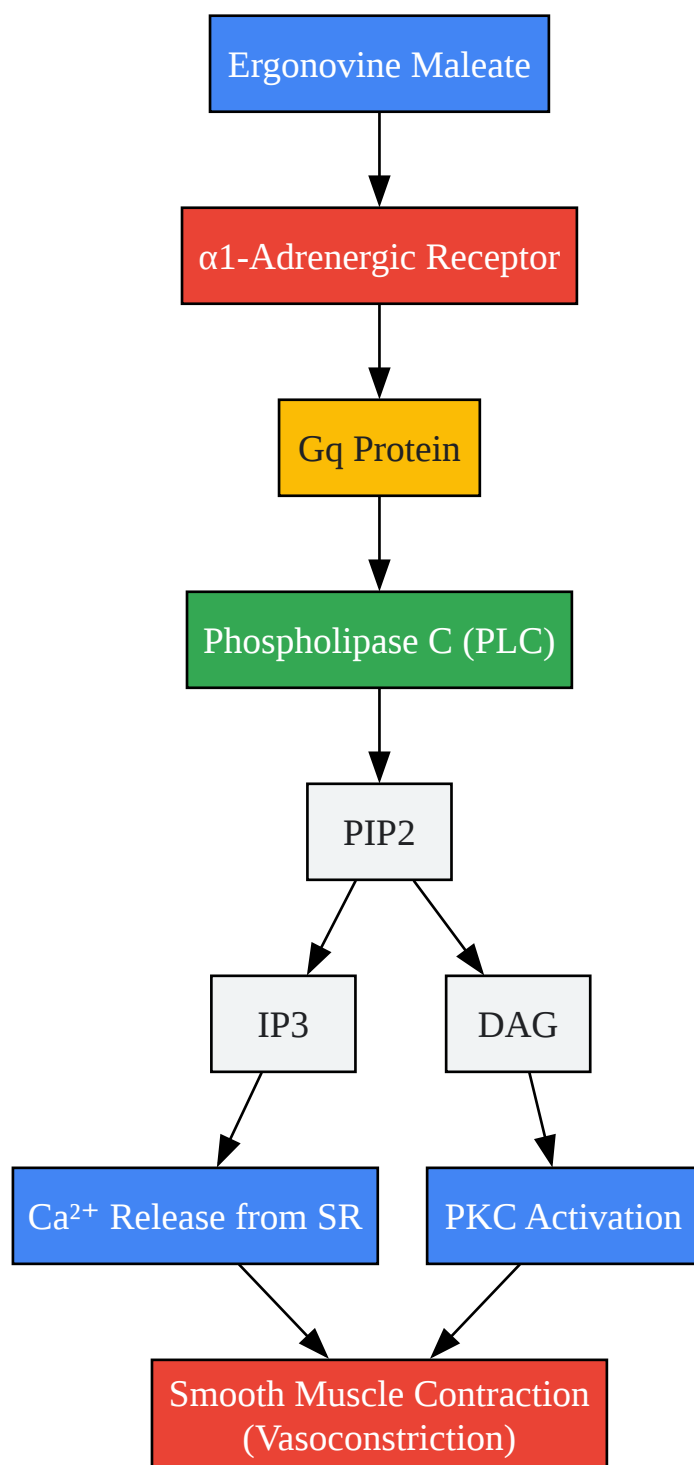
Parameter	Observation	Dose Level(s)
Mortality	No treatment-related deaths reported.	All doses
Clinical Signs	No significant clinical signs of toxicity.	All doses
Body Weight	No significant changes.	All doses
Food Consumption	No significant changes.	All doses
Hematology	No significant changes.	All doses
Clinical Chemistry	Decreased plasma glucose levels in females. Decreased thyroxin levels in males and females.	50 and 250 mg/kg diet
Organ Weights	Increased weights of heart, liver, ovaries, and kidneys.	250 mg/kg diet
Histopathology	Increased glycogen storage in the liver. Enlarged mediastinal and parathymal lymph nodes in males.	250 mg/kg diet

No-Observed-Effect Level (NOEL): Based on this 4-week study, the NOEL for **ergonovine maleate** in rats was determined to be 10 mg/kg in the diet.[3]

## Experimental Workflow: 4-Week Oral Toxicity Study







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